REACTION_SMILES
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[Br:47][CH2:48][CH:49]=[C:50]([CH3:51])[CH3:52].[CH3:1][CH2:2][O:3][C:4]([c:5]1[cH:6][n:7][c:8]([C:9]#[C:10][c:14]2[cH:15][cH:16][c:17]3[c:24]([cH:25]2)[C:21]([CH3:22])([CH3:23])[CH2:20][CH2:19][S:18]3)[cH:11][cH:12]1)=[O:13].[CH3:26][C:27]1([CH3:28])[c:29]2[c:30]([cH:31][cH:32][c:33]([C:34]#[CH:35])[cH:36]2)[S:37][CH2:38][CH2:39]1.[CH3:60][C:61](=[O:62])[CH3:63].[Na+:54].[OH-:53].[P:55](=[O:56])([OH:57])([OH:58])[OH:59].[SH:40][c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1.[c:64]1([CH:65]([S:66][CH:67]([c:68]2[cH:69][cH:70][cH:71][cH:72][cH:73]2)[CH:74]=[C:75]([CH3:76])[CH3:77])[CH:78]=[C:79]([CH3:80])[CH3:81])[cH:82][cH:83][cH:84][cH:85][cH:86]1.[cH:87]1[cH:88][cH:89][cH:90][cH:91][cH:92]1>>[cH:14]1[cH:15][cH:16][c:17]2[c:24]([cH:25]1)[C:21]([CH3:22])([CH3:23])[CH2:20][CH2:19][S:18]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(C#Cc2ccc3c(c2)C(C)(C)CCS3)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#Cc1ccc2c(c1)C(C)(C)CCS2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Sc1ccccc1
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Name
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CC(C)=CC(SC(C=C(C)C)c1ccccc1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=CC(SC(C=C(C)C)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CC1(C)CCSc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |